molecular formula C24H23N3O3S B2937681 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 898454-28-9

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2937681
CAS No.: 898454-28-9
M. Wt: 433.53
InChI Key: CZDRYBFOQYELKL-UHFFFAOYSA-N
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Description

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is an indole-based sulfonamide derivative characterized by a 4-methylbenzylsulfonyl group at the indole’s 3-position and a pyridin-2-ylmethyl-substituted acetamide moiety. The pyridine ring in the acetamide side chain may enhance hydrogen-bonding capabilities, while the 4-methylbenzyl group contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-18-9-11-19(12-10-18)17-31(29,30)23-15-27(22-8-3-2-7-21(22)23)16-24(28)26-14-20-6-4-5-13-25-20/h2-13,15H,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDRYBFOQYELKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an indole moiety, a sulfonyl group, and a pyridine derivative, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N2O3SC_{24}H_{22}N_2O_3S, with a molecular weight of 418.5 g/mol. The presence of the sulfonyl and indole groups contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC24H22N2O3SC_{24}H_{22}N_2O_3S
Molecular Weight418.5 g/mol
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It likely interacts with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cell lines.

Biological Activity

Research has shown that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit tumor growth. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Study ReferenceCompound TestedIC50 Value (µM)Cell Line
Indole Derivative A0.39A549
Indole Derivative B0.46MCF-7
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Antitumor Activity : In a study examining the effects of related indole compounds on cancer cell lines, significant apoptosis was observed, indicating potential use in cancer therapy .
  • Enzyme Interaction Studies : Research indicated that certain derivatives could inhibit specific kinases involved in cancer signaling pathways, suggesting a mechanism for their anticancer properties .

Comparison with Similar Compounds

Key Compounds:

2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide Structure: Phenylsulfonyl group replaces 4-methylbenzylsulfonyl. Impact: The absence of the methyl group reduces lipophilicity (clogP ≈ 3.2 vs. Molecular Weight: 405.5 g/mol (vs. target’s 423.5 g/mol) .

2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide Structure: 4-Fluorobenzylsulfonyl and 3-methoxyphenyl acetamide.

Impact: Direct sulfonyl attachment (vs. benzyl linker) shortens the side chain, reducing steric hindrance and possibly altering binding kinetics .

Table 1: Sulfonyl Group Variations

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide 4-Methylbenzyl C24H23N3O3S 423.5 High lipophilicity, steric bulk
2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide Phenyl C22H19N3O3S 405.5 Reduced lipophilicity
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide 4-Fluorobenzyl C24H21FN2O4S 452.5 Increased polarity

Variations in the Acetamide Substituent

Key Compounds:

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide Structure: 3-Methoxyphenyl replaces pyridin-2-ylmethyl.

2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

  • Structure : 6-Methylpyridin-2-yl acetamide.
  • Impact : Methyl substitution on pyridine may enhance metabolic stability compared to the target’s unsubstituted pyridine .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

  • Structure : Bulky tert-butyl and chlorobenzoyl groups.
  • Impact : Increased steric hindrance may reduce binding affinity to compact targets .

Table 2: Acetamide Substituent Variations

Compound Name Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
This compound Pyridin-2-ylmethyl C24H23N3O3S 423.5 Enhanced hydrogen bonding
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl C24H21FN2O4S 452.5 Improved solubility
2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide 6-Methylpyridin-2-yl C22H18FN3O3S 423.5 Metabolic stability

Research Findings and Implications

Acetamide Substituent : The pyridin-2-ylmethyl group may enhance target engagement through π-π interactions or hydrogen bonding, contrasting with methoxyphenyl’s solubility advantages .

Synthetic Feasibility : Moderate yields (38–43%) in related compounds suggest challenges in sulfonamide coupling steps, warranting optimization .

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